2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride
Description
2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is a benzimidazole derivative featuring a hydrazine substituent at the 2-position and an isopropyl group at the 1-position, with two hydrochloric acid molecules forming its dihydrochloride salt. Its dihydrochloride form enhances water solubility compared to neutral analogs, a critical factor in pharmaceutical or synthetic chemistry applications where solubility influences bioavailability or reaction kinetics .
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWWSCONOARNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride typically involves the reaction of 2-chloro-1-isopropyl-1H-benzimidazole with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include azides, reduced hydrazine derivatives, and substituted benzimidazole compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 263.17 g/mol. It features a hydrazino group and an isopropyl substituent on the benzimidazole ring, which contribute to its potential biological activities. It is used as a reagent in various organic synthesis reactions and is studied for its potential biological activities, including antimicrobial and anticancer properties.
Scientific Research Applications
2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride has a wide range of applications in scientific research:
- Chemistry It is employed as a reagent in diverse organic synthesis reactions.
- Biology The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds.
2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride exhibits significant antimicrobial activity and anticancer properties. Benzimidazole derivatives can inhibit microbial growth through various mechanisms, potentially interfering with enzyme function or disrupting cellular processes, and have shown efficacy against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The compound may also induce apoptosis in cancer cells, possibly through interactions with specific receptors or enzymes involved in cell proliferation and survival pathways, potentially inhibiting key signaling pathways associated with tumor growth.
Related Research
Mechanism of Action
The mechanism of action of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is reactive and can form covalent bonds with various biomolecules, leading to alterations in their function. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analog: 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole Dihydrochloride
This compound (CAS: 1391732-75-4) shares functional similarities, including a hydrazine-derived group and a dihydrochloride salt. However, its core structure is an imidazole ring rather than benzimidazole, resulting in reduced aromatic conjugation and planarity. Key differences include:
| Parameter | 2-Hydrazino-1-isopropyl-1H-benzimidazole Dihydrochloride | 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole Dihydrochloride |
|---|---|---|
| Core Heterocycle | Benzimidazole (fused benzene + imidazole) | Imidazole |
| Substituents | 1-isopropyl, 2-hydrazino | 1-methyl, 2-(hydrazinylmethyl) |
| Molecular Formula | Not explicitly provided (estimated: C₁₁H₁₆Cl₂N₄) | C₅H₁₂Cl₂N₄ |
| Molecular Weight | ~283.18 (estimated) | 199.08 |
| Reported Applications | Discontinued; potential synthetic intermediate | No specific data; likely a specialty chemical |
Conversely, the imidazole analog’s smaller size and methyl group may improve metabolic stability in drug design contexts .
Functional Analog: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
This compound (synthesized in 2015) shares a hydrazine-derived functional group but incorporates a benzodithiazine core with sulfone and cyano groups. Spectral data highlights key differences:
- IR Peaks : 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), and 1330–1160 cm⁻¹ (SO₂) .
- 1H-NMR : Resonances at δ 3.69 (N-CH₃) and aromatic protons between δ 6.90–7.84 .
In contrast, the target benzimidazole dihydrochloride lacks sulfone and cyano groups, simplifying its reactivity profile. The absence of strong electron-withdrawing groups (e.g., SO₂, CN) may reduce its electrophilicity, making it less reactive in nucleophilic substitution reactions compared to the benzodithiazine derivative .
Dihydrochloride Salts in Initiator Chemistry
Azoamidine dihydrochloride compounds (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) serve as water-soluble radical initiators in polymerization . While structurally distinct from the target compound, their dihydrochloride salt form underscores a shared strategy to enhance solubility for industrial applications.
Biological Activity
2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16Cl2N4
- Molecular Weight : 263.17 g/mol
- CAS Number : Not specified in the sources.
The compound features a hydrazino group and an isopropyl substituent on the benzimidazole ring, which contributes to its unique chemical properties. It is commonly available as a dihydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biological applications.
While specific mechanisms of action for 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride have not been extensively documented, it is believed that its biological activity may involve interactions with specific enzymes or receptors. These interactions could lead to biological responses such as:
- Inhibition of Microbial Growth : The compound has shown potential antimicrobial activity against various bacterial strains.
- Induction of Apoptosis : In cancer studies, it may induce programmed cell death in tumor cells by influencing apoptotic pathways.
Antimicrobial Activity
Research indicates that 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness that suggests potential therapeutic applications in treating infections.
Anticancer Activity
The compound's anticancer properties have garnered attention in recent studies. In vitro assays reveal that it can inhibit the growth of various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
Reported IC50 values range from 2.43 to 14.65 μM, indicating significant cytotoxic effects on these cell lines. The mechanism involves the enhancement of caspase activity and disruption of microtubule assembly, leading to apoptosis .
Comparative Analysis of Biological Activity
| Compound | Activity Type | IC50 (μM) | Target/Mechanism |
|---|---|---|---|
| 2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride | Anticancer | 2.43 - 14.65 | MDA-MB-231 & HepG2 cells |
| Curcumin analogues | Anticancer | 2.43 - 7.84 | Microtubule destabilization |
| Celecoxib (pyrazole derivative) | Anti-inflammatory | N/A | COX inhibition |
Study on Cytotoxic Activity
A study synthesized various pyrazole derivatives similar to 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride and screened them for anticancer activity. Results indicated effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells.
Inhibition of Carbonic Anhydrases
Research on related compounds showed effective inhibition against carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression. This suggests a broader therapeutic potential for pyrazole derivatives in targeting tumor-associated enzymes.
Q & A
Q. What are the optimal synthetic routes for 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride, and how can purity be maximized?
The synthesis typically involves cyclization of nitrile precursors under nickel catalysis, followed by hydrazine introduction. Key steps include:
- Cyclization : Amido-nitrile intermediates undergo nickel-catalyzed cyclization, enabling mild conditions (25–50°C) to preserve functional groups like aryl halides .
- Hydrazine functionalization : Diazotization at 0–5°C minimizes side reactions, while pH control (6.5–7.5) ensures efficient hydrazine formation .
- Salt formation : Reaction with HCl in ethanol yields the dihydrochloride salt. Scalable methods with catalysts (e.g., Pd/C for deprotection) improve yield (>85%) and purity .
Q. How should researchers purify and characterize this compound to meet analytical standards?
- Purification : Recrystallization from ethanol/water mixtures removes unreacted hydrazine. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the product .
- Characterization :
Q. What are the critical storage conditions to maintain stability?
Store at –20°C in airtight, light-resistant containers. USP guidelines for related hydrazine derivatives recommend humidity control (<30% RH) and inert gas purging to prevent oxidation .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence bioavailability compared to freebase or hydrochloride analogs?
Dihydrochloride salts enhance aqueous solubility (3–5× higher than freebase) due to increased ionic interactions. Pharmacokinetic studies in murine models show 20–30% higher bioavailability compared to hydrochloride forms, attributed to improved intestinal absorption . Contrasting data from in vitro assays (e.g., Caco-2 permeability) may arise from pH-dependent solubility; adjust experimental buffers to mimic physiological conditions .
Q. What computational strategies predict reactivity and synthetic feasibility for derivatives?
- Retrosynthesis AI : Tools like Pistachio/Reaxys databases propose routes via amide coupling or Suzuki-Miyaura cross-coupling, prioritizing precursors with >90% similarity scores .
- DFT modeling : B3LYP/6-31G(d) calculations optimize transition states for hydrazine addition, identifying electrophilic centers (e.g., C2 of benzimidazole) for nucleophilic attack .
Q. How can researchers resolve contradictions in reported reaction conditions (e.g., temperature, catalyst loadings)?
- Case study : While some protocols use 0–5°C for diazotization , others report room-temperature success with slower addition rates. Systematic DoE (Design of Experiments) can identify critical parameters (e.g., reagent stoichiometry > catalyst loading) .
- Validation : Cross-check intermediates via TLC/HPLC at each step. For example, incomplete cyclization due to low nickel catalyst (1 mol% vs. 5 mol%) manifests as unreacted nitrile peaks in IR .
Q. What mechanisms underlie its biological activity, and how do structural modifications alter efficacy?
- Antimicrobial activity : The hydrazine moiety chelates metal ions in bacterial enzymes (e.g., urease), disrupting function. SAR studies show that isopropyl substitution at N1 enhances lipophilicity (logP +0.5), improving Gram-positive coverage .
- Anticancer potential : In silico docking reveals binding to tubulin’s colchicine site (ΔG = –9.2 kcal/mol). Substituents at C5/C6 modulate potency; bromo analogs show 10× higher cytotoxicity in MCF-7 cells .
Q. What strategies mitigate instability during in vitro assays?
- Buffer selection : Use PBS (pH 7.4) with 1 mM EDTA to prevent metal-catalyzed degradation.
- Light exposure : UV/Vis spectra confirm rapid photodegradation (t₁/₂ = 2 h under ambient light); amber vials or opaque plates are essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
